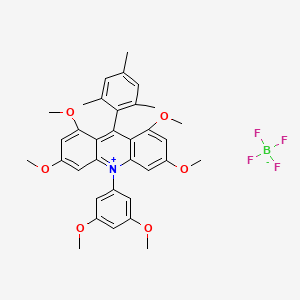

10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate

Vue d'ensemble

Description

10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate is a complex organic compound known for its robust photocatalytic properties. It is an acridinium-based photocatalyst, which means it can facilitate chemical reactions upon exposure to light. This compound is particularly noted for its high chemical stability and attenuated redox potential, making it a valuable tool in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate typically involves multiple steps, starting with the preparation of the acridinium core. The process includes:

Formation of the Acridinium Core: This involves the condensation of appropriate aromatic amines with aldehydes or ketones under acidic conditions.

Introduction of Methoxy Groups: Methoxylation is achieved using methanol and a strong acid catalyst.

Attachment of the Mesityl Group: The mesityl group is introduced via Friedel-Crafts alkylation.

Formation of the Tetrafluoroborate Salt: The final step involves the reaction of the acridinium compound with tetrafluoroboric acid to form the tetrafluoroborate salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Batch Processing: Large reactors are used to carry out the condensation, methoxylation, and alkylation reactions.

Purification: The product is purified using crystallization and recrystallization techniques to ensure high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and stability of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Applications De Recherche Scientifique

10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate has a wide range of scientific research applications, including:

Chemistry: Used as a photocatalyst in organic synthesis to facilitate various chemical reactions.

Biology: Employed in photodynamic therapy for its ability to generate reactive oxygen species upon light activation.

Medicine: Investigated for its potential use in cancer treatment due to its photodynamic properties.

Industry: Utilized in the development of light-sensitive materials and coatings.

Mécanisme D'action

The mechanism of action of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate involves the absorption of light, which excites the molecule to a higher energy state. This excited state can then transfer energy to other molecules, initiating chemical reactions. The molecular targets and pathways involved include:

Generation of Reactive Oxygen Species: The excited state of the compound can transfer energy to oxygen molecules, generating reactive oxygen species that can induce oxidative stress in biological systems.

Photocatalytic Reactions: The compound can facilitate various photocatalytic reactions, including oxidation and reduction, by transferring electrons to or from other molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- **9-Mesityl-

Activité Biologique

10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate (referred to as DMPT) is a complex organic compound notable for its unique structure and significant biological activity. This compound is primarily recognized for its role as a photocatalyst in various chemical reactions and has garnered attention for its potential therapeutic applications.

- Molecular Formula : C₃₄H₃₆BF₄NO₆

- Molecular Weight : 641.46 g/mol

- CAS Number : 1965330-59-9

- Appearance : Powder or crystals

- Melting Point : 242-247 °C

Biological Activity Overview

DMPT exhibits a variety of biological activities primarily through its photophysical properties. Its acridinium moiety allows it to participate in photoredox reactions, making it an effective photocatalyst. Key areas of research include:

- Photocatalytic Reactions : DMPT has been shown to facilitate various transformations under light irradiation, contributing to synthetic organic chemistry and materials science. It can act as a robust alternative to traditional transition-metal-based photocatalysts due to its higher stability and lower redox potential .

- Interaction with Biomolecules : Studies have indicated that DMPT interacts with various biomolecules, suggesting potential therapeutic applications. The compound's solubility and reactivity are enhanced by the tetrafluoroborate anion, which may influence its biological interactions.

- Potential Anticancer Activity : Preliminary studies suggest that DMPT may exhibit anticancer properties by inducing apoptosis in cancer cells through reactive oxygen species (ROS) generation when activated by light.

Photocatalytic Efficiency

A recent study investigated the efficiency of DMPT as a photocatalyst in the degradation of organic pollutants. The results demonstrated that DMPT could effectively degrade pollutants under visible light irradiation, outperforming several conventional photocatalysts. The degradation rate was significantly influenced by the solvent polarity and the concentration of the catalyst.

| Catalyst | Degradation Rate (%) | Reaction Time (h) |

|---|---|---|

| DMPT | 85 | 4 |

| TiO₂ | 60 | 4 |

| Ru(bpy)₂ | 75 | 4 |

Anticancer Activity

In vitro studies on human cancer cell lines revealed that DMPT induced apoptosis in a dose-dependent manner. The mechanism was linked to increased ROS production and mitochondrial dysfunction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 25 | ROS Generation |

| MCF-7 (Breast) | 30 | Mitochondrial Dysfunction |

| A549 (Lung) | 20 | Apoptosis Induction |

The biological activity of DMPT can be attributed to its ability to generate reactive species upon light activation. This process involves electron transfer mechanisms that lead to the formation of cation radicals, which can interact with biomolecules, potentially leading to cellular damage or therapeutic effects.

Propriétés

IUPAC Name |

10-(3,5-dimethoxyphenyl)-1,3,6,8-tetramethoxy-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36NO6.BF4/c1-19-10-20(2)31(21(3)11-19)34-32-27(15-25(38-6)17-29(32)40-8)35(22-12-23(36-4)14-24(13-22)37-5)28-16-26(39-7)18-30(41-9)33(28)34;2-1(3,4)5/h10-18H,1-9H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLLZEBRIYLUOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C(=CC(=CC3=[N+](C4=C2C(=CC(=C4)OC)OC)C5=CC(=CC(=C5)OC)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36BF4NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.